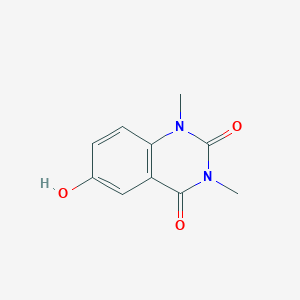

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Description

Properties

IUPAC Name |

6-hydroxy-1,3-dimethylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHJHORNXUKEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Foreword: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific investigation. A candidate's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a member of the quinazolinedione class of compounds known for their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a thorough molecular assessment.

Structural Elucidation and Synthesis

The foundational step in characterizing any novel compound is confirming its chemical identity and establishing a reliable synthetic route.

1.1. Molecular Structure

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS No. 1267663-32-0) possesses a core quinazolinedione scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][3] The key structural features include methyl groups at positions 1 and 3, and a hydroxyl group at position 6. These substitutions are anticipated to influence the molecule's solubility, lipophilicity, and metabolic stability.

1.2. Synthetic Pathway

A common route for the synthesis of quinazolinedione derivatives involves the reaction of an appropriately substituted anthranilic acid with a suitable reagent to form the heterocyclic ring.[5][6] For 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a plausible synthetic approach is outlined below.

Diagram: Synthetic Workflow for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Caption: A generalized synthetic workflow for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.

Solubility Profile: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial physicochemical parameter that significantly influences a drug's absorption and bioavailability.[7] Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

2.1. Experimental Determination of Aqueous Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method.[7]

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution: An excess amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is added to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. Data Presentation: Solubility Profile

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | Experimental Value |

| 4.5 | 25 | Experimental Value |

| 6.8 | 25 | Experimental Value |

| 7.4 | 25 | Experimental Value |

| 1.2 | 37 | Experimental Value |

| 4.5 | 37 | Experimental Value |

| 6.8 | 37 | Experimental Value |

| 7.4 | 37 | Experimental Value |

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is critical for predicting a drug's behavior in different physiological compartments with varying pH, such as the stomach and intestines.[8][9]

3.1. Experimental Determination of pKa

Potentiometric titration is a highly accurate method for pKa determination.[10]

Protocol: Potentiometric pKa Determination

-

Sample Preparation: A precise amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is dissolved in a suitable solvent (e.g., methanol/water mixture) to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa determination using potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[8][11][12] This property is a key predictor of a drug's ability to cross biological membranes.[11][12]

4.1. Experimental Determination of LogP/LogD

The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[13]

Protocol: Shake-Flask Method for LogP Determination

-

System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is dissolved in one of the phases, and then an equal volume of the other phase is added.

-

Equilibration: The mixture is shaken until equilibrium is established.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH, typically 7.4, to mimic physiological conditions.[12]

4.2. Data Presentation: Lipophilicity

| Parameter | Method | Value |

| LogP | Shake-Flask | Experimental Value |

| LogD at pH 7.4 | Shake-Flask | Experimental Value |

Thermal Stability: Ensuring Integrity and Shelf-Life

Thermal analysis techniques are employed to assess the thermal stability and solid-state properties of a compound, which are critical for formulation development and ensuring product stability.[14][15][16][17]

5.1. Experimental Techniques for Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.[17]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition temperature.[14][17]

Protocol: DSC and TGA Analysis

-

Sample Preparation: A small, accurately weighed amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is placed in an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).

-

Instrument Setup: The instruments are calibrated and programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The sample is heated, and the heat flow (DSC) or mass change (TGA) is recorded as a function of temperature.

-

Data Analysis: The resulting thermograms are analyzed to determine key thermal events.

5.2. Data Presentation: Thermal Properties

| Parameter | Technique | Value |

| Melting Point (°C) | DSC | Experimental Value |

| Onset of Decomposition (°C) | TGA | Experimental Value |

Crystal Structure: The Solid-State Blueprint

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This is crucial for understanding intermolecular interactions and identifying potential polymorphs, which can have different physical properties.

While a specific crystal structure for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not publicly available, related quinazolinedione structures have been reported, often showing planar ring systems and intermolecular hydrogen bonding.[18]

Conclusion: A Holistic Physicochemical Profile

The comprehensive physicochemical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, as outlined in this guide, provides the critical data necessary for its advancement in the drug discovery pipeline. By understanding its solubility, pKa, lipophilicity, thermal stability, and solid-state properties, researchers can make informed decisions regarding formulation, predict its in vivo behavior, and ultimately, enhance the probability of developing a safe and effective therapeutic agent.

References

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

-

Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Thermal Analysis of Pharmaceuticals. (n.d.). Henven. [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM. [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts. (2025). ResearchGate. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

Accurate pKa determination for a heterogeneous group of organic molecules. (2004). PubMed. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]

-

STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (2016). CIBTech. [Link]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). PubMed Central. [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). NIH. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

-

Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH. [Link]

-

Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

-

3,8-Dimethylquinazoline-2,4(1H,3H)-dione. (n.d.). PMC - NIH. [Link]

-

1,3-Dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. (n.d.). PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (n.d.). MDPI. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). MDPI. [Link]

-

Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). MDPI. [Link]

-

Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). PMC - PubMed Central. [Link]

-

3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII. (2017). PubMed. [Link]

-

CID 9980845 | C24H21N5O4. (n.d.). PubChem. [Link]

-

Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). MDPI. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. mt.com [mt.com]

- 16. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]

- 17. azom.com [azom.com]

- 18. 3,8-Dimethylquinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quinazoline-2,4-dione Scaffold: A Privileged Structure in Modern Drug Discovery

Introduction: The Quinazoline-2,4-dione Core as a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their unique ability to interact with a wide array of biological targets. The quinazoline scaffold is one such "privileged structure".[1][2] This guide focuses on a key oxidized derivative, the quinazoline-2,4(1H,3H)-dione core, a heterocyclic system that serves as the foundation for compounds with significant pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4]

While this document will explore the broad utility and technical considerations of the quinazoline-2,4-dione scaffold, we will use the specific derivative 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS No. 1267663-32-0) as a structural reference point. Understanding the core properties and potential of the parent scaffold is paramount for researchers and drug development professionals aiming to design and synthesize novel therapeutics based on this versatile nucleus. This guide provides an in-depth perspective on the synthesis, analysis, and biological significance of this important class of molecules.

Structural Features and Physicochemical Properties

The quinazoline-2,4(1H,3H)-dione nucleus consists of a fused benzene and pyrimidine ring system, with carbonyl groups at positions 2 and 4. This structure offers several key features for drug design:

-

Hydrogen Bonding: The N-H groups at positions 1 and 3 (unless substituted, as in our reference compound) and the carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein active sites.

-

Aromatic System: The benzene ring provides a planar surface for π-π stacking interactions and serves as a modifiable anchor for various substituents to tune solubility, lipophilicity, and target specificity.

-

Multiple Substitution Points: Positions N1, N3, and various points on the benzene ring (e.g., C6, C7) are amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

A summary of the general physicochemical properties for a representative compound like 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is presented below.

| Property | Data | Source/Method |

| CAS Number | 1267663-32-0 | Chemical Registry |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Elemental Analysis |

| Molecular Weight | 206.20 g/mol | Mass Spectrometry |

| Appearance | Typically a white to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, DMF, Methanol | Experimental |

| Melting Point | Varies based on purity | DSC/MP Apparatus |

General Synthesis Strategies for the Quinazoline-2,4-dione Scaffold

The construction of the quinazoline-2,4-dione core is a well-established process in organic chemistry, often starting from readily available anthranilic acid derivatives. The choice of synthetic route is dictated by the desired substitution pattern.

Causality in Synthetic Design:

The most common approach involves the reaction of an anthranilic acid with a source of carbonyl groups, such as urea, phosgene derivatives, or isocyanates. A green chemistry approach has also been developed using CO₂ and 2-aminobenzonitriles in water, which proceeds efficiently without a catalyst by reacting via a carbonic acid intermediate. Subsequent alkylation or arylation at the N1 and N3 positions allows for further diversification. For instance, reacting the core with agents like methyl iodide or benzyl chloride in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF is a standard method for introducing substituents.[3]

Workflow: General Synthesis and N-Alkylation

Caption: Generalized workflow for synthesis of N-substituted quinazoline-2,4-diones.

Key Biological Targets and Therapeutic Applications

The versatility of the quinazoline-2,4-dione scaffold allows its derivatives to target a multitude of biological pathways, making them promising candidates for various diseases.

Oncology

This is one of the most extensively studied areas for this scaffold.[1][5] Derivatives have been shown to inhibit several key cancer-related pathways.

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in DNA single-strand break repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several quinazoline-2,4-dione derivatives have been developed as potent PARP-1 inhibitors, with some showing IC₅₀ values in the nanomolar range.[5]

Caption: Mechanism of PARP-1 inhibition by quinazoline-2,4-dione derivatives.

-

Other Anticancer Targets: Derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6, and as modulators of critical signaling pathways like Wnt.[1][6]

Infectious Diseases

-

Antibacterial Agents: Certain quinazoline-2,4-dione derivatives act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] This makes them attractive scaffolds for developing new antibiotics to combat resistant strains.[2][7]

-

Antiviral Activity (HCV): The scaffold has been cleverly adapted to create metal ion chelators that target the magnesium ions (Mg²⁺) in the active site of the Hepatitis C Virus (HCV) NS5B polymerase.[8] This enzyme is an RNA-dependent RNA polymerase critical for viral replication. By chelating the essential metal cofactors, these compounds block the polymerase function.[8]

Analytical Characterization and Quality Control Protocol

Ensuring the identity, purity, and quality of a synthesized compound is a non-negotiable aspect of drug development. The following protocol outlines a self-validating system for the characterization of a novel quinazoline-2,4-dione derivative.

Step-by-Step Characterization Workflow

-

Initial Purification:

-

Objective: To remove bulk impurities, unreacted starting materials, and solvents.

-

Method: Perform column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) determined by thin-layer chromatography (TLC) analysis.

-

Verification: Collect fractions and analyze by TLC to pool those containing the pure product.

-

-

Structural Confirmation via Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Validation: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M-H]⁻ must match the calculated theoretical mass within a 5 ppm error margin.

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR):

-

Objective: To confirm the exact chemical structure, including atom connectivity and environment.

-

Method: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.

-

Validation: The chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the proposed structure of the quinazoline-2,4-dione derivative. For example, aromatic protons should appear in the ~7-8 ppm range, while methyl protons (like those at N1 and N3) would appear further upfield.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Objective: To quantify the purity of the final compound.

-

Method: Develop a robust HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or TFA). Monitor the elution profile using a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

-

Validation: The purity is calculated based on the area percentage of the main peak. For research purposes, a purity of >95% is typically required. The method should show a single, sharp, well-resolved peak for the target compound.

-

Caption: A standard workflow for the purification and analysis of a novel compound.

Future Perspectives and Drug Development

The quinazoline-2,4-dione scaffold remains a highly active area of research. Future efforts will likely focus on:

-

Improving Selectivity: Designing derivatives that selectively inhibit one target isoform over others (e.g., specific HDACs or kinases) to minimize off-target effects and improve the therapeutic window.

-

Dual-Target Inhibitors: Leveraging the scaffold's versatility to create single molecules that can inhibit two distinct but complementary pathways, a promising strategy in complex diseases like cancer.[1]

-

ADMET Optimization: Conducting in-depth structure-property relationship studies to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is critical for translating a promising compound into a viable drug candidate.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Retrieved January 18, 2026, from [Link]

-

Manoharan, Y., & Perumal, Y. (2024). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed. Retrieved January 18, 2026, from [Link]

-

Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2024). Bioengineer.org. Retrieved January 18, 2026, from [Link]

-

El-Sayed, N. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 18, 2026, from [Link]

-

Wang, G., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. Retrieved January 18, 2026, from [Link]

-

Shafiq, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Retrieved January 18, 2026, from [Link]

-

El-Sayed, N. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Abdelmonsef, A. H., et al. (2022). Synthesis and In-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Wang, D., et al. (2013). Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione in water without any catalyst. RSC Publishing. Retrieved January 18, 2026, from [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]

- 7. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline-2,4-dione, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This technical guide delves into the biological potential of a specific analogue, 1,3-dimethyl-6-hydroxyquinazoline-2,4-dione, and its derivatives. While direct extensive research on this particular substitution pattern is emerging, this document synthesizes the current understanding of quinazoline-2,4-diones' structure-activity relationships to project the therapeutic promise of these target compounds. We will explore established synthetic methodologies, extrapolate a viable pathway for the title compound, and discuss its potential as an antimicrobial and anticonvulsant agent based on the bioactivities of structurally related analogues.

Introduction: The Quinazoline-2,4-dione Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and antihypertensive properties.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide will focus on the largely unexplored potential of derivatives featuring a 1,3-dimethyl and a 6-hydroxy substitution pattern, aiming to provide a forward-looking perspective for researchers in the field.

Synthetic Strategies for Quinazoline-2,4-dione Derivatives

The synthesis of the quinazoline-2,4-dione core is well-established, typically proceeding through the reaction of anthranilic acid derivatives with urea or isocyanates. Modifications at the N1 and N3 positions are often achieved through alkylation reactions.

Proposed Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

A plausible synthetic route to the title compound can be extrapolated from known methodologies. The synthesis would likely commence with a 5-hydroxyanthranilic acid derivative, with the hydroxyl group protected to prevent unwanted side reactions.

Step-by-step Proposed Protocol:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 5-hydroxyanthranilic acid would first be protected, for instance, as a benzyl ether, to prevent its reaction in subsequent steps.

-

Cyclization: The protected 5-hydroxyanthranilic acid would then be reacted with urea or a related reagent in a suitable solvent, such as dimethylformamide (DMF), under reflux to form the 6-hydroxyquinazoline-2,4-dione core (with the hydroxyl group still protected).

-

N,N-Dimethylation: The resulting quinazoline-2,4-dione would undergo N,N-dimethylation at the 1 and 3 positions using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

-

Deprotection: Finally, the protecting group on the 6-hydroxy position would be removed. In the case of a benzyl ether, this can be achieved through catalytic hydrogenation.

Caption: Proposed synthetic pathway for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.

Projected Biological Activities

Based on the extensive literature on quinazoline-2,4-dione derivatives, we can hypothesize the potential biological activities of the 1,3-dimethyl-6-hydroxy substituted analogues.

Antimicrobial Potential

Numerous quinazoline-2,4(1H,3H)-dione derivatives have been reported as potent antimicrobial agents.[2] They are suggested to act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. The introduction of various substituents on the quinazoline core has been shown to modulate the antimicrobial spectrum and potency. For instance, derivatives with triazole or oxadiazole moieties have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2] The presence of a hydroxyl group at the 6-position could potentially enhance hydrogen bonding interactions with the target enzymes, a feature known to be important for the activity of some DNA gyrase inhibitors.[3]

Hypothesized Mechanism of Antimicrobial Action:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Potential Mechanism of Action of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: A Technical Guide for Drug Discovery Professionals

Abstract: This technical guide provides an in-depth analysis of the probable mechanism of action for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The quinazoline-2,4(1H,3H)-dione scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a vast array of pharmacological activities.[1][2] While direct experimental data on 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is limited, extensive research on structurally related analogs strongly suggests a primary mechanism centered on adenosine receptor antagonism. This guide synthesizes the available literature on quinazoline derivatives to construct a robust, testable hypothesis for its mode of action. We present detailed experimental protocols for receptor binding and functional assays required to validate this hypothesis, alongside a discussion of the potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.

The Quinazoline-2,4-dione Scaffold: A Cornerstone of Modern Pharmacology

The quinazoline core, a fusion of benzene and pyrimidine rings, is a mainstay in drug discovery due to its versatile biological profile.[3] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, is particularly noteworthy and has been leveraged to develop agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5] The scaffold's ability to be readily functionalized at multiple positions—notably the N1 and N3 nitrogens and various points on the fused benzene ring—allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This chemical tractability has enabled the exploration of a wide range of biological targets, from kinases and polymerases to G-protein coupled receptors (GPCRs).[6][7][8]

A Hypothesized Mechanism of Action: Adenosine Receptor Antagonism

Based on a comprehensive review of the quinazoline class, the most probable mechanism of action for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is competitive antagonism of adenosine receptors, with a likely selectivity for the A2A subtype.

Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four GPCR subtypes: A1, A2A, A2B, and A3. A2A receptor antagonists, in particular, are of significant therapeutic interest for their potential in treating neurodegenerative disorders (e.g., Parkinson's disease) and in immuno-oncology.[9][10] Several research programs have successfully identified quinazoline and aminoquinazoline derivatives as potent and selective adenosine receptor antagonists.[9][11][12][13]

The structure of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione features key substitutions that are consistent with those seen in active adenosine receptor modulators:

-

N1 and N3 Methylation: Substitutions at these positions are critical for modulating receptor affinity and selectivity.[2]

-

C6-Hydroxy Group: Functionalization at this position on the benzene ring is a common strategy to enhance binding interactions within the receptor's ligand-binding pocket.

While this hypothesis requires empirical validation, it provides a strong, evidence-based starting point for the pharmacological characterization of this molecule.

Validating the Hypothesis: Essential Experimental Protocols

To rigorously test the hypothesis of adenosine receptor antagonism, a two-pronged experimental approach is necessary: first, to quantify the binding affinity of the compound to its putative target, and second, to measure its functional effect on receptor-mediated signaling.

Protocol 1: Competitive Radioligand Binding Assay for A2A Receptor Affinity

This experiment determines the compound's affinity (expressed as the inhibition constant, Ki) for the human A2A adenosine receptor (hA2AR) by measuring its ability to displace a known high-affinity radioligand.

Causality and Rationale: A direct physical interaction between the compound and the receptor is the prerequisite for its pharmacological effect. This assay confirms and quantifies that interaction. The choice of a well-characterized cell line (e.g., HEK293) stably expressing the hA2AR ensures a robust and reproducible system. The radioligand, such as [3H]-ZM241385, is a known high-affinity A2AR antagonist, providing a sensitive probe for competitive displacement.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the hA2AR. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of cell membrane suspension.

-

25 µL of [3H]-ZM241385 (final concentration ~2 nM).

-

25 µL of test compound at various concentrations (e.g., 10-11 M to 10-4 M) or vehicle for total binding controls. For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM theophylline).

-

-

Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) using a cell harvester. This traps the membranes with bound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay

This experiment determines whether the compound acts as an antagonist by measuring its ability to block agonist-induced production of cyclic adenosine monophosphate (cAMP).

Causality and Rationale: The A2A receptor is a Gs-coupled GPCR. Its activation by an agonist (like adenosine or a synthetic agonist like NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. A competitive antagonist will bind to the receptor and block this agonist-induced cAMP production in a dose-dependent manner. This functional assay is crucial to confirm that the binding observed in the previous protocol translates to a biological effect.

Signaling Pathway Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinazolines as adenosine receptor antagonists: SAR and selectivity for A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: A Technical Guide to Putative Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the promising, albeit largely uncharted, therapeutic landscape of the novel synthetic compound, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. While direct biological data for this specific molecule remains nascent, its structural architecture, rooted in the "privileged" quinazoline-2,4-dione scaffold, provides a robust foundation for predicting its engagement with critical biomolecular targets implicated in a spectrum of human diseases.[1] This document serves as a roadmap for the scientific community, delineating high-probability therapeutic targets and furnishing the experimental frameworks required for their validation.

The quinazoline-2,4-dione core is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique substitution pattern of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione—specifically the N1 and N3 dimethylation and the C6 hydroxyl group—is anticipated to confer a distinct pharmacological profile, influencing its target selectivity and potency. This guide will dissect the therapeutic hypotheses stemming from these structural features.

Predicted Therapeutic Target Classes and Mechanistic Rationale

Based on an extensive review of structurally analogous compounds, we have identified several high-priority target classes for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.

Histone Deacetylases (HDACs): A Potential Epigenetic Modulator

Rationale: The 6-hydroxy substitution on the quinazoline ring is a key structural alert for potential HDAC inhibition. Hydroxamic acids based on the quinazolin-2,4-dione framework have been identified as potent and selective inhibitors of HDAC6.[3][4][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.[7] The 6-hydroxy group of our lead compound could potentially mimic the zinc-binding group of known HDAC inhibitors, chelating the zinc ion in the active site of the enzyme.

Potential Therapeutic Applications:

-

Oncology (e.g., Non-Small-Cell Lung Cancer, various solid and hematological malignancies)

-

Neurodegenerative diseases

-

Inflammatory disorders

Experimental Validation Workflow: A fluorometric assay can be employed to determine the in vitro inhibitory activity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione against a panel of HDAC isoforms.

Tyrosine Kinases: Targeting Oncogenic Signaling

Rationale: The quinazoline scaffold is a well-established ATP-competitive inhibitor of numerous tyrosine kinases. Specifically, 3-substituted quinazoline-2,4-dione derivatives have been reported as potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis, proliferation, and metastasis.[8][9][10][11][12] While our lead compound lacks the 3-substituent common in these reported inhibitors, the core quinazoline-2,4-dione structure still presents a valid starting point for kinase-directed discovery. The N1 and N3 dimethylation may influence the compound's orientation within the ATP-binding pocket.

Potential Therapeutic Applications:

-

Oncology (e.g., Colorectal, Lung, Liver, and Kidney Cancers)

Experimental Validation Workflow: A luminescence-based kinase assay can be utilized to quantify the inhibitory effect of the compound on a panel of cancer-related tyrosine kinases.

Bacterial DNA Gyrase and Topoisomerase IV: A New Frontier in Antibacterials

Rationale: Several studies have highlighted quinazoline-2,4-dione derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and survival.[2][13][14][15] These compounds often act as fluoroquinolone-mimetics. The planar, heterocyclic nature of the quinazoline-2,4-dione core is conducive to intercalation with DNA and interaction with the enzyme-DNA complex.

Potential Therapeutic Applications:

-

Treatment of bacterial infections, including those caused by drug-resistant strains.

Experimental Validation Workflow: A DNA supercoiling assay is the gold standard for assessing the inhibition of DNA gyrase.

Phosphodiesterases (PDEs): Modulating Inflammatory Responses

Rationale: Certain quinazoline derivatives have been shown to inhibit cyclic AMP phosphodiesterases, particularly PDE3 and PDE4.[16] These enzymes are responsible for the degradation of cAMP, a key second messenger involved in the regulation of inflammatory pathways. Inhibition of PDEs leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Potential Therapeutic Applications:

-

Inflammatory diseases (e.g., Chronic Obstructive Pulmonary Disease, Asthma, Psoriasis)

Viral Enzymes: Potential Antiviral Activity

Rationale: The quinazoline-2,4-dione scaffold has been explored for its antiviral properties. Notably, 3-hydroxyquinazoline-2,4-diones have demonstrated dual inhibitory activity against HIV-1 reverse transcriptase and integrase.[17][18] While the subject molecule lacks the 3-hydroxy group, the core structure remains a viable starting point for the development of inhibitors against these or other viral enzymes. The N,N-dimethylation pattern could influence binding to allosteric pockets on viral polymerases or other enzymes.

Potential Therapeutic Applications:

-

Antiviral therapy (e.g., HIV, Hepatitis C)

Quantitative Data on Analogous Compounds

To provide a quantitative context for the therapeutic potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, the following table summarizes the reported inhibitory activities of structurally related compounds against the proposed target classes.

| Target Class | Representative Analog | Target | IC50 Value | Reference |

| HDACs | Quinazolin-2,4-dione-based hydroxamic acid (Compound 3d ) | HDAC6 | 4 nM | [3][5][6] |

| HDAC1 | > 10 µM | [3][5][6] | ||

| Tyrosine Kinases | 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4b ) | c-Met | 0.063 µM | [8][11] |

| VEGFR-2 | 0.035 µM | [8][11] | ||

| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4e ) | c-Met | 0.084 µM | [8][11] | |

| VEGFR-2 | 0.075 µM | [8][11] | ||

| HIV-1 Enzymes | 3-hydroxyquinazoline-2,4(1H,3H)-dione (Compound II-4 ) | RNase H | 0.41 µM | [17] |

| Integrase | 0.85 µM | [17] |

Detailed Experimental Protocols

For researchers embarking on the validation of these therapeutic targets, the following are generalized, step-by-step protocols for the primary in vitro assays.

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

-

Compound Preparation: Prepare a stock solution of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in 100% DMSO. Create a serial dilution of the compound in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reaction Setup: In a 96-well black plate, add the diluted compound, a recombinant human HDAC enzyme, and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Include controls with a known HDAC inhibitor (e.g., Trichostatin A) and a no-enzyme control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add a developer solution containing trypsin to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[19][20][21]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Compound Preparation: Prepare a serial dilution of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in DMSO.

-

Kinase Reaction: In a 96-well white plate, add the diluted compound, the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add a commercial ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Luminescence Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Signal Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[22][23][24][25]

Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization and Analysis: Run the gel and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[26][27][28]

Protocol 4: General Antiviral Assay (CPE Reduction Assay)

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line for the virus of interest and incubate overnight.

-

Compound and Virus Addition: Remove the medium and add serial dilutions of the test compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus-only and cell-only controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show significant cytopathic effect (CPE).

-

CPE Assessment: Assess cell viability using a suitable method, such as staining with crystal violet or a cell viability reagent (e.g., MTT).

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the 50% effective concentration (EC50). A parallel cytotoxicity assay without the virus should be performed to determine the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).[29][30][31][32][33]

Concluding Remarks

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione represents a molecule of significant interest at the intersection of known pharmacophores and novel chemical space. The structural insights gleaned from its extensive family of analogs provide a compelling, data-driven rationale for its investigation against a range of high-value therapeutic targets. This guide is intended to serve as a foundational resource to catalyze and direct the research efforts that will be necessary to fully elucidate the therapeutic promise of this compound. The provided experimental frameworks offer a clear path forward for the validation of these hypotheses, with the ultimate goal of translating this chemical potential into tangible clinical benefit.

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Retrieved from [Link]

-

Hassan, G. S., Kadry, H. H., El-Nassan, H. B., & Abou-Seri, S. M. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4247. Retrieved from [Link]

-

Pan, X.-S., He, G.-X., Stamos, D., & Drlica, K. (2009). Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV. Antimicrobial Agents and Chemotherapy, 53(11), 4796–4804. Retrieved from [Link]

-

(n.d.). Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small-Cell Lung Cancer. ResearchGate. Retrieved from [Link]

-

Abdel-Ghani, T. M., Hassan, G. S., El-Nassan, H. B., & Abou-Seri, S. M. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671. Retrieved from [Link]

-

Abdallah, A. E., El-Adl, K., Ali, M. M., & El-Emam, S. Z. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Retrieved from [Link]

-

Hassan, G. S., Kadry, H. H., El-Nassan, H. B., & Abou-Seri, S. M. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central. Retrieved from [Link]

-

Abdelmonsef, A. H., Okasha, E. H., Abdelhakeem, M. A., Mosallam, A. M., Temairk, H., Abou-Krisha, M. M., & Yousef, T. A. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(25), 17926–17941. Retrieved from [Link]

-

(n.d.). Pharmacophoric elements for dual inhibition of c-Met/VEGFR-2 TKs. ResearchGate. Retrieved from [Link]

-

(n.d.). Inhibition of Histone Deacetylases. PubMed Central. Retrieved from [Link]

-

Yu, C.-W., Chang, C.-Y., Chen, Y.-L., Lee, C.-C., Chen, Y.-J., & Cheng, Y.-S. (2019). Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 62(2), 857–874. Retrieved from [Link]

-

Gao, P., Wang, Y., Zhang, M., Camarasa, M.-J., & San-Félix, A. (2019). Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase. Bioorganic & Medicinal Chemistry, 27(17), 3836–3845. Retrieved from [Link]

-

Yu, C.-W., Chang, C.-Y., Chen, Y.-L., Lee, C.-C., Chen, Y.-J., & Cheng, Y.-S. (2018). Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Singh, S., Kumar, R., & Singh, R. K. (2021). HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies. Current HIV Research, 19(3), 208–230. Retrieved from [Link]

-

(n.d.). 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. Synthonix. Retrieved from [Link]

-

Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 800, 191–204. Retrieved from [Link]

-

(n.d.). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Retrieved from [Link]

-

Ellsworth, E. L., Tran, T. P., Stier, M. A., & Drlica, K. (2007). Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones. Antimicrobial Agents and Chemotherapy, 51(7), 2419–2425. Retrieved from [Link]

-

(n.d.). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Publishing. Retrieved from [Link]

-

Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 23–40. Retrieved from [Link]

-

Falk, A. Y., & Chen, Y. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Methods in Molecular Biology, 1968, 185–196. Retrieved from [Link]

-

Sidwell, R. A., & Smee, D. F. (2000). In vitro methods for testing antiviral drugs. Antiviral Research, 48(1), 1–16. Retrieved from [Link]

-

(2004). Assays for Antiviral Activity. Springer Protocols. Retrieved from [Link]

-

(2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. YouTube. Retrieved from [Link]

-

(n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Retrieved from [Link]

-

He, H., L-Abbadi, A., & L-Abbadi, A. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(24), 20561–20568. Retrieved from [Link]

-

Schiemann, K., Linder, R., & Knorr, A. (2000). Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1225–1228. Retrieved from [Link]

-

Carroll, S. S., Geib, J., & Olsen, D. B. (1994). Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs. The Journal of Biological Chemistry, 269(51), 32351–32357. Retrieved from [Link]

-

(2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

-

(2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Ahmad, I., & Singh, P. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2217. Retrieved from [Link]

-

(n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Retrieved from [Link]

-

Singh, M., Thangudu, R. R., & Singh, B. V. (2017). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Antibiotics, 70(10), 1011–1017. Retrieved from [Link]

-

Corbett, J. W., Ko, S. S., & Rodgers, J. D. (2000). Discovery of Second Generation Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitors of HIV-1. Current Medicinal Chemistry, 7(12), 1221–1233. Retrieved from [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Retrieved from [Link]

-

Chmovzh, T. N., & Ozerov, A. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Retrieved from [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity | MDPI [mdpi.com]

- 5. Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. reactionbiology.com [reactionbiology.com]

- 25. In vitro kinase assay [protocols.io]

- 26. inspiralis.com [inspiralis.com]

- 27. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. topogen.com [topogen.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. protocols.io [protocols.io]

- 31. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 33. youtube.com [youtube.com]

An In-depth Technical Guide to 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: Synthesis, Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a derivative of the versatile quinazoline-2,4-dione scaffold. While this specific molecule is not extensively studied, this document consolidates information from closely related analogs to present a predictive yet scientifically grounded resource for researchers. The guide covers plausible synthetic routes, predicted physicochemical properties, and potential biological activities, with a focus on anticancer and antioxidant effects. Detailed experimental protocols for the synthesis and evaluation of this compound are provided to facilitate further research and drug discovery efforts.

Introduction: The Quinazoline-2,4-dione Core in Medicinal Chemistry

The quinazoline-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated and have shown promise as anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive agents.[1][2] The versatility of the quinazoline-2,4-dione system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

This guide focuses on a specific derivative, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The introduction of methyl groups at the N-1 and N-3 positions can enhance lipophilicity and metabolic stability, while the hydroxyl group at the C-6 position is anticipated to contribute to its antioxidant potential and may serve as a handle for further functionalization. This combination of structural features makes it an intriguing candidate for investigation in various therapeutic areas.

Synthesis and Characterization

While a specific synthetic protocol for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not explicitly detailed in the literature, a plausible and efficient synthesis can be designed based on established methods for analogous compounds.[1][3] The proposed synthetic pathway starts from the readily available 5-hydroxyanthranilic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the formation of the 6-hydroxyquinazoline-2,4-dione core, followed by N,N'-dimethylation.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Hydroxyquinazoline-2,4-dione

-

Combine 5-hydroxyanthranilic acid (1 equivalent) and urea (3-5 equivalents) in a round-bottom flask.

-

Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will melt and then solidify.

-

Cool the reaction mixture to room temperature.

-

Wash the solid residue with hot water to remove excess urea.

-

Recrystallize the crude product from ethanol or a mixture of DMF and water to afford pure 6-Hydroxyquinazoline-2,4-dione.

Step 2: Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

-

Dissolve 6-Hydroxyquinazoline-2,4-dione (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.

Characterization

The structure and purity of the synthesized compound should be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline ring, two distinct N-methyl singlets, and a hydroxyl proton singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the two N-methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀N₂O₃ (206.20 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), carbonyl groups (C=O stretch), and aromatic C-H bonds. |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Physicochemical Properties (Predicted)

Predicting the physicochemical properties of a novel compound is crucial in the early stages of drug discovery to assess its drug-likeness.[4]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 206.20 g/mol | Adherence to Lipinski's rule of five (<500 Da) suggests good absorption and permeation. |

| LogP (o/w) | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, which is important for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | A TPSA below 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygens and the nitrogen atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding to a target. |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related quinazolinedione derivatives, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is hypothesized to exhibit several biological activities.

Anticancer Activity

Quinazolinone derivatives are well-documented as potent anticancer agents, often acting as kinase inhibitors.[5][6] The core structure can mimic the adenine part of ATP, leading to the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Antioxidant Activity

The presence of a hydroxyl group on the aromatic ring suggests that 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione may possess antioxidant properties.[7] Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, the following in vitro assays can be performed.

MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[9][10]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione stock solution (in methanol or DMSO)

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare different concentrations of the test compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A blank containing methanol and a control containing DPPH solution and methanol should be included.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione represents a promising, yet underexplored, derivative within the pharmacologically rich family of quinazolinediones. Based on the extensive research on its analogs, this compound is predicted to possess valuable biological activities, particularly in the realms of anticancer and antioxidant research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization.

Future research should focus on the actual synthesis and thorough characterization of this molecule to confirm its structure and purity. Subsequent in-depth biological evaluations, including a broader range of cancer cell lines and more comprehensive antioxidant assays, are warranted. Furthermore, mechanistic studies to identify specific molecular targets, such as particular kinases or enzymes involved in oxidative stress, will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchtweet.com [researchtweet.com]

- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 10. researchgate.net [researchgate.net]

The Quinazoline-2,4-dione Core: A Comprehensive Technical Guide to its Discovery and Synthesis

Introduction: The Enduring Significance of the Quinazoline-2,4-dione Scaffold